Cas no 866019-99-0 ((2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile)

(2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a specialized organic compound featuring a conjugated enenitrile backbone with dimethylamino and pyrrolylphenyl substituents. Its structure imparts unique electronic properties, making it valuable as an intermediate in synthetic chemistry, particularly for the development of functional materials or pharmaceuticals. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups enhances its reactivity in Michael additions or cyclization reactions. The pyrrolylphenyl moiety further expands its utility in heterocyclic synthesis. This compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in research and industrial applications. Its structural versatility supports tailored modifications for advanced chemical synthesis.
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile structure
866019-99-0 structure
Product name:(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
CAS No:866019-99-0
MF:
MW:
CID:4662387

(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
4X-0331-10G
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile
866019-99-0 >90%
10g
£5775.00 2025-02-09
Key Organics Ltd
4X-0331-1G
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile
866019-99-0 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
4X-0331-5MG
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile
866019-99-0 >90%
5mg
£35.00 2025-02-09
A2B Chem LLC
AI78722-10mg
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
866019-99-0 >90%
10mg
$241.00 2023-12-29
Key Organics Ltd
4X-0331-5G
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile
866019-99-0 >90%
5g
£3080.00 2025-02-09
Apollo Scientific
OR32792-1g
(2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
866019-99-0 tech
1g
£1078.00 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00894874-1g
(2E)-3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
866019-99-0 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
4X-0331-10MG
(E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile
866019-99-0 >90%
10mg
£48.00 2025-02-09
A2B Chem LLC
AI78722-1g
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
866019-99-0 >90%
1g
$1313.00 2023-12-29
A2B Chem LLC
AI78722-5mg
(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
866019-99-0 >90%
5mg
$215.00 2023-12-29

Additional information on (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

Comprehensive Overview of (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile (CAS No. 866019-99-0)

The compound (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, identified by its CAS No. 866019-99-0, is a specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structural features, including a dimethylamino group and a pyrrole moiety, make it a subject of interest for applications ranging from drug discovery to advanced polymer synthesis. Researchers are increasingly exploring its properties due to its conjugated system, which contributes to its electronic and optical characteristics.

In recent years, the demand for nitrile-containing compounds like this molecule has surged, particularly in the development of small-molecule inhibitors and fluorescent probes. The presence of the 1H-pyrrol-1-yl group enhances its binding affinity to biological targets, making it valuable for kinase inhibition studies. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and low toxicity profiles. The compound's E-configuration (as indicated by the (2E) prefix) further ensures stereochemical stability in biological systems.

From a synthetic chemistry perspective, 866019-99-0 serves as an excellent building block for heterocyclic compound synthesis. Its electron-rich aromatic system allows for diverse functionalization, addressing the growing need for structure-activity relationship (SAR) studies in medicinal chemistry. The compound's prop-2-enenitrile backbone provides a reactive handle for click chemistry applications, a hot topic in contemporary drug discovery pipelines. These attributes position it as a versatile intermediate for high-throughput screening libraries.

The material science community has shown particular interest in (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile for its potential in organic electronics. Its extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic materials. This application aligns with global sustainability goals, as researchers seek eco-friendly alternatives to traditional inorganic semiconductors. The compound's donor-acceptor architecture (with the dimethylamino group as donor and nitrile as acceptor) enables fine-tuning of charge transport properties.

Analytical characterization of CAS 866019-99-0 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's regiochemical purity and stereochemical integrity - critical parameters for research applications. Recent publications highlight its stability under standard laboratory conditions, though proper storage protocols (typically under inert atmosphere at low temperatures) are recommended for long-term preservation.

In the context of green chemistry initiatives, synthetic routes to 866019-99-0 have evolved to incorporate catalytic methods and atom-economical transformations. This addresses the pharmaceutical industry's push toward sustainable synthesis practices. The compound's molecular architecture allows for microwave-assisted synthesis optimization, significantly reducing reaction times compared to conventional methods - a key consideration in modern process chemistry.

The commercial availability of (2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile through specialty chemical suppliers has facilitated its adoption across multiple research domains. Current pricing models reflect its status as a high-value intermediate, with costs varying based on scale of production and purity specifications. Researchers should consult technical data sheets for batch-specific analytical data and handling recommendations to ensure optimal experimental outcomes.

Future research directions for this compound likely include exploration of its biological activity profiles through in silico screening and molecular docking studies. The integration of machine learning approaches in compound optimization may further unlock its potential in targeted therapy development. Additionally, its application in supramolecular chemistry as a building block for functional materials represents an exciting frontier for materials scientists.

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Amadis Chemical Company Limited
(CAS:866019-99-0)(2E)-3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
A1225493
Purity:99%
Quantity:1g
Price ($):550